Cas no 31066-05-4 (4-(Benzyloxy)benzimidamide)

4-(Benzyloxy)benzimidamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(Benzyloxy)benzimidamide
- 4-phenylmethoxybenzenecarboximidamide
- 4-(benzyloxy)benzamidine
- 4-Benzyloxybenzamidine
- 4-BENZYLOXY-BENZAMIDINE
- 4-benzyloxyphenylamidine
- AB39228
- CHEMBL2418040
- CTK1G8104
- SureCN6629683
- GTNUPEIKYOGSTM-UHFFFAOYSA-N
- 4-(Phenylmethoxy)benzenecarboximidamide
- SB36513
- DA-07073
- 4-benzoxybenzamidine
- 31066-05-4
- CS-0450850
- 4-(BENZYLOXY)BENZENECARBOXIMIDAMIDE
- DTXSID90431586
- AKOS000190188
- SCHEMBL6629683
-
- MDL: MFCD07374340
- Inchi: InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16)
- InChI Key: GTNUPEIKYOGSTM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N
Computed Properties
- Exact Mass: 226.11072
- Monoisotopic Mass: 226.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- PSA: 59.1
4-(Benzyloxy)benzimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521517-500mg |
4-(Phenylmethoxy)benzenecarboximidamide |
31066-05-4 | 98% | 500mg |
¥5817.00 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0096-5g |
4-Benzyloxy-benzamidine |
31066-05-4 | 96% | 5g |
¥30778.67 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0096-1g |
4-Benzyloxy-benzamidine |
31066-05-4 | 96% | 1g |
7462.77CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0096-1g |
4-Benzyloxy-benzamidine |
31066-05-4 | 96% | 1g |
¥7694.67 | 2025-01-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521517-1g |
4-(Phenylmethoxy)benzenecarboximidamide |
31066-05-4 | 98% | 1g |
¥8954.00 | 2024-08-02 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0096-500mg |
4-Benzyloxy-benzamidine |
31066-05-4 | 96% | 500mg |
4155.41CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1294760-1g |
4-Benzyloxy-benzamidine |
31066-05-4 | 95% | 1g |
$1010 | 2023-05-18 | |
eNovation Chemicals LLC | Y1294760-500mg |
4-Benzyloxy-benzamidine |
31066-05-4 | 95% | 500mg |
$590 | 2023-05-18 | |
eNovation Chemicals LLC | Y1294760-5g |
4-Benzyloxy-benzamidine |
31066-05-4 | 95% | 5g |
$4045 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0096-5g |
4-Benzyloxy-benzamidine |
31066-05-4 | 96% | 5g |
29851.09CNY | 2021-05-07 |
4-(Benzyloxy)benzimidamide Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on 4-(Benzyloxy)benzimidamide
4-(Benzyloxy)benzimidamide: A Comprehensive Overview
4-(Benzyloxy)benzimidamide (CAS No. 31066-05-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its unique structure combining a benzimidamide core with a benzyloxy substituent, has garnered attention due to its potential applications in drug development and advanced materials. In this article, we delve into the properties, synthesis, applications, and recent research findings related to 4-(Benzyloxy)benzimidamide.
The chemical structure of 4-(Benzyloxy)benzimidamide consists of a benzene ring fused with an imidamide group, with a benzyloxy substituent attached at the 4-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The benzyloxy group introduces electron-donating effects, which can influence the reactivity and stability of the compound. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of drugs derived from this compound.
One of the most notable aspects of 4-(Benzyloxy)benzimidamide is its role as an intermediate in the synthesis of bioactive molecules. Researchers have exploited its reactivity to develop compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-(Benzyloxy)benzimidamide exhibit selective inhibition against certain enzymes involved in inflammatory pathways. These findings underscore the compound's potential as a lead molecule in drug discovery.
In addition to its pharmacological applications, 4-(Benzyloxy)benzimidamide has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). A recent investigation in *Chemistry of Materials* reported that incorporating 4-(Benzyloxy)benzimidamide into MOFs enhances their gas adsorption capabilities, making them promising candidates for industrial gas separation processes.
The synthesis of 4-(Benzyloxy)benzimidamide typically involves multi-step reactions starting from readily available starting materials such as benzene derivatives and amides. Key steps include nucleophilic substitution and cyclization reactions, which are often optimized to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to streamline the production process, reducing reaction times while maintaining product quality.
From an environmental perspective, researchers have explored the biodegradability and eco-friendliness of 4-(Benzyloxy)benzimidamide and its derivatives. Studies indicate that under specific conditions, these compounds can undergo enzymatic degradation, minimizing their environmental footprint. This aspect is particularly important as industries increasingly prioritize sustainable chemistry practices.
Looking ahead, ongoing research into 4-(Benzyloxy)benzimidamide focuses on expanding its applications in nanotechnology and green chemistry. For example, scientists are investigating its use as a precursor for synthesizing nanoparticles with tailored optical and magnetic properties. Such advancements could pave the way for innovative applications in diagnostics and therapy.
In conclusion, 4-(Benzyloxy)benzimidamide (CAS No. 31066-05-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers seeking to develop novel materials and therapeutic agents. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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